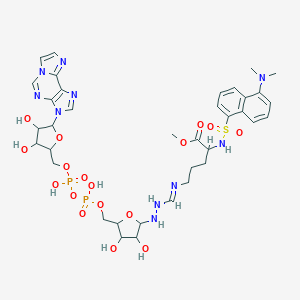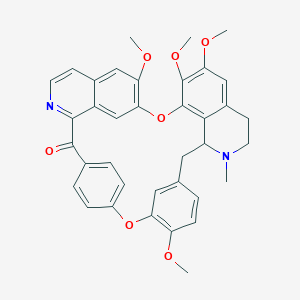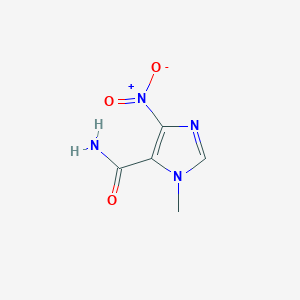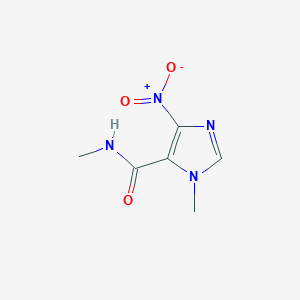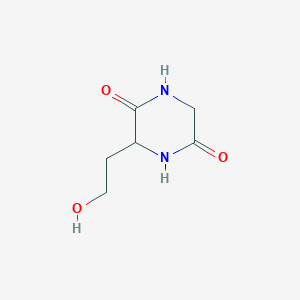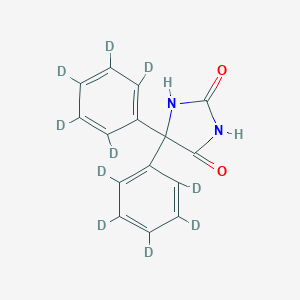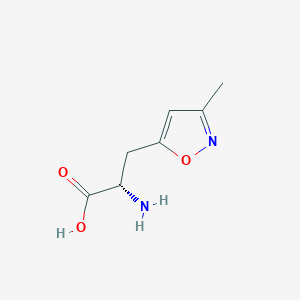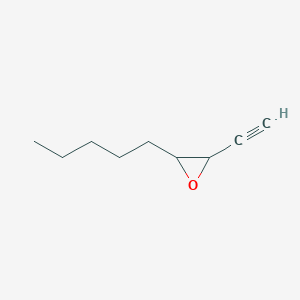
2-Ethynyl-3-pentyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-3-pentyloxirane, also known as 2-EPO, is a chemical compound that belongs to the family of alkynes and epoxides. It is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has been studied extensively for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-3-pentyloxirane is not well understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as DNA and proteins. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Ethynyl-3-pentyloxirane can have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. The compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethynyl-3-pentyloxirane in lab experiments include its high reactivity, which allows for the synthesis of complex molecules, and its potential therapeutic applications in the field of medicine. However, the compound's high reactivity can also be a limitation, as it may react with other cellular components and cause unintended effects.
Zukünftige Richtungen
There are several future directions for research on 2-Ethynyl-3-pentyloxirane, including the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various fields of science.
In conclusion, 2-Ethynyl-3-pentyloxirane is a highly reactive molecule that has gained significant attention in scientific research due to its unique properties. The compound has potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Ethynyl-3-pentyloxirane can be achieved through several methods, including epoxidation of 2-pentyn-1-ol, alkylation of ethynyl magnesium bromide with epichlorohydrin, and copper-catalyzed alkyne-epoxide coupling. The most commonly used method is the epoxidation of 2-pentyn-1-ol, which involves the reaction of 2-pentyn-1-ol with a peracid catalyst such as m-chloroperbenzoic acid or peracetic acid.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-3-pentyloxirane has been extensively studied for its potential applications in various fields of science. In organic synthesis, the compound has been used as a building block for the synthesis of complex molecules such as natural products and pharmaceuticals. In medicinal chemistry, 2-Ethynyl-3-pentyloxirane has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
106726-95-8 |
|---|---|
Produktname |
2-Ethynyl-3-pentyloxirane |
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-ethynyl-3-pentyloxirane |
InChI |
InChI=1S/C9H14O/c1-3-5-6-7-9-8(4-2)10-9/h2,8-9H,3,5-7H2,1H3 |
InChI-Schlüssel |
OPQDDSIQEQTGEG-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(O1)C#C |
Kanonische SMILES |
CCCCCC1C(O1)C#C |
Synonyme |
Oxirane, 2-ethynyl-3-pentyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




